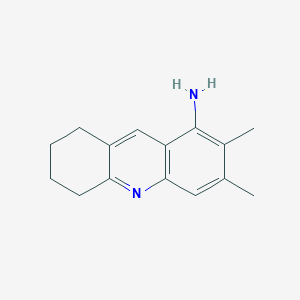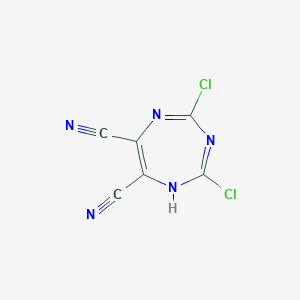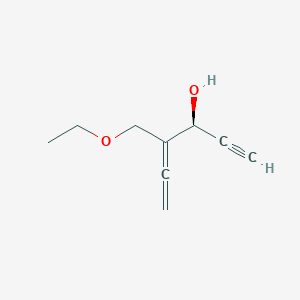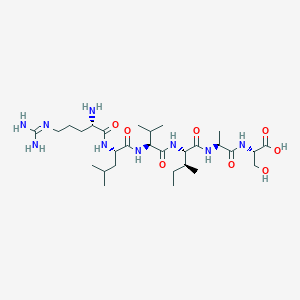![molecular formula C15H23N B14226701 1-[2-(4-Ethylphenyl)ethyl]piperidine CAS No. 730912-76-2](/img/structure/B14226701.png)
1-[2-(4-Ethylphenyl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Ethylphenyl)ethyl]piperidine is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of an ethylphenyl group attached to the piperidine ring, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
One common method involves the hydrogenation of pyridine derivatives to form piperidine, followed by alkylation reactions to introduce the ethylphenyl group . Industrial production methods often utilize catalytic hydrogenation and alkylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(4-Ethylphenyl)ethyl]piperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
1-[2-(4-Ethylphenyl)ethyl]piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Ethylphenyl)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylphenyl group enhances its binding affinity to these targets, leading to various biological effects . The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
1-[2-(4-Ethylphenyl)ethyl]piperidine can be compared with other piperidine derivatives, such as:
1-[2-(4-Methylphenyl)ethyl]piperidine: Similar structure but with a methyl group instead of an ethyl group, leading to different binding affinities and biological activities.
1-[2-(4-Fluorophenyl)ethyl]piperidine: The presence of a fluorine atom can significantly alter the compound’s reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific ethylphenyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
730912-76-2 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
1-[2-(4-ethylphenyl)ethyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-2-14-6-8-15(9-7-14)10-13-16-11-4-3-5-12-16/h6-9H,2-5,10-13H2,1H3 |
InChI Key |
CVCRDICIXHUNKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)


![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)


![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)



